7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one
Overview
Description
7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone, widely found in natural plants and microbial metabolites . This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Scientific Research Applications
7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antiproliferative effects.
Medicine: Investigated for its potential use as an anticancer and antibacterial agent.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst . The reaction conditions typically include heating the mixture under reflux for several hours to obtain the desired coumarin derivative.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of green solvents and catalysts can also be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and substituted coumarin derivatives .
Mechanism of Action
The mechanism of action of 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can scavenge free radicals, contributing to its antioxidant activity . Additionally, it can inhibit enzymes such as DNA gyrase, which is crucial for its antibacterial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its choleretic activity and use in clinical medicine.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and has anticancer properties.
Dalbergin: A natural coumarin with antitumor, antibacterial, and antioxidant activities.
Uniqueness
Its combination of a piperidine moiety with a coumarin core structure makes it a versatile compound for further research and development .
Properties
IUPAC Name |
7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-4-14-11-18(22)23-19-15(14)5-6-17(21)16(19)12-20-9-7-13(2)8-10-20/h5-6,11,13,21H,3-4,7-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANCKZJEALLJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCC(CC3)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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